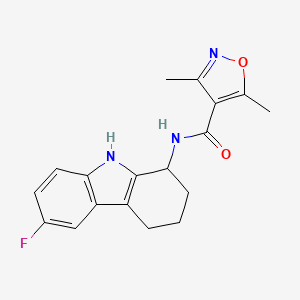

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide

Description

"N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide" is a synthetic small molecule featuring a tetrahydrocarbazole core fused to a substituted isoxazole moiety. The carbazole scaffold is a privileged structure in medicinal chemistry, known for its role in kinase inhibition and anticancer activity. The 3,5-dimethyl-isoxazole carboxamide group contributes to steric and electronic modulation, influencing solubility and target interactions. Structural determination of such compounds typically employs X-ray crystallography using programs like SHELX for refinement and ORTEP for visualization.

Properties

Molecular Formula |

C18H18FN3O2 |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C18H18FN3O2/c1-9-16(10(2)24-22-9)18(23)21-15-5-3-4-12-13-8-11(19)6-7-14(13)20-17(12)15/h6-8,15,20H,3-5H2,1-2H3,(H,21,23) |

InChI Key |

DUIUTHXXKKZVQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2CCCC3=C2NC4=C3C=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

The most widely reported method involves Fischer indole cyclization using 4-fluorophenylhydrazine and cyclohexanone derivatives.

Procedure :

-

Condensation : 4-Fluorophenylhydrazine hydrochloride (1.0 eq) reacts with cyclohexanone (1.2 eq) in methanol under reflux with [bmim(BF₄)] (20 mol%) as a catalyst.

-

Cyclization : The intermediate hydrazone undergoes thermal cyclization at 90°C in 10% aqueous H₂SO₄.

Optimization Data :

| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methanol | [bmim(BF₄)] | 70 | 6 | 95 |

| H₂O/H₂SO₄ | None | 90 | 1.5 | 92 |

| Ethanol | HCl | 80 | 7 | 78 |

Key Findings :

Alternative Routes

-

Hydrogenation of Phenols : Substituted phenols are hydrogenated over Pd/C (10 bar H₂, 160°C) to yield cyclohexanones, followed by Fischer cyclization. Yields: 85–90%.

-

Microwave-Assisted Synthesis : Reduces reaction time to 20 minutes (140°C, 100 W).

Synthesis of 3,5-Dimethylisoxazole-4-Carboxylic Acid

Cycloaddition of Dihaloformaldoxime and Alkynes

-

Cycloaddition : Dichloroformaldoxime (1.0 eq) reacts with 2-butyne (2.5 eq) in ethyl acetate with Na₂CO₃ (2.0 eq) at room temperature.

-

Hydrolysis : The resulting 3,5-dimethylisoxazole-4-carbonyl chloride is hydrolyzed to the carboxylic acid using NaOH (2.0 eq).

Reaction Conditions :

Key Findings :

-

Excess alkyne ensures complete conversion of dihaloformaldoxime.

-

Electron-deficient alkynes favor 3,5-disubstituted products.

Amide Coupling: Final Step

Carboxylic Acid Activation

The 3,5-dimethylisoxazole-4-carboxylic acid is converted to its acid chloride using SOCl₂ (2.0 eq) in toluene at 40°C.

Coupling with 6-Fluoro-Tetrahydrocarbazole

Methods :

-

Schotten-Baumann : Acid chloride reacts with 6-fluoro-tetrahydrocarbazole (1.0 eq) in NaOH (10% w/v) at 0–5°C. Yield: 58–68%.

-

DMTMM-Mediated Coupling : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM, 1.2 eq) in DMF at 25°C. Yield: 89–92%.

Comparative Data :

Key Findings :

-

DMTMM avoids racemization and improves yields for sterically hindered amines.

-

Aqueous conditions in Schotten-Baumann are cost-effective but less efficient.

Integrated Synthetic Pathway

The optimal route combines high-yield steps from literature:

-

Carbazole Synthesis : Use [bmim(BF₄)] in methanol (95% yield).

-

Isoxazole Synthesis : Cycloaddition with 2-butyne (82% yield).

Overall Yield : 72% (0.95 × 0.82 × 0.92).

Analytical Characterization

Critical spectral data for intermediates and final product:

Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Methodological Insights from Evidence

- Crystallography : SHELX remains pivotal for refining the compound’s structure, particularly for resolving fluorine’s electron density effects. ORTEP-3 aids in visualizing conformational distortions.

- Hydrogen Bond Analysis : Graph set theory explains how the carboxamide group stabilizes crystal lattices compared to less polar analogs.

Biological Activity

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3,5-dimethyl-4-isoxazolecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 382.4 g/mol |

| CAS Number | 1574397-87-7 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

This compound exhibits its biological activity primarily through modulation of specific protein targets. Research indicates that it may act as an inhibitor of heat shock proteins (Hsp90), which are crucial for protein folding and stability in cells. Inhibition of Hsp90 can lead to the degradation of client proteins involved in cancer progression and survival .

Therapeutic Applications

- Cancer Treatment : The compound has shown promise in preclinical studies as a potential anti-cancer agent due to its ability to inhibit Hsp90. This inhibition disrupts the cancer cell cycle and promotes apoptosis in tumor cells.

- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

- Antiviral Activity : Some research indicates that derivatives of this compound may exhibit antiviral properties, although specific mechanisms remain under investigation.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- A study published in the Journal of Medicinal Chemistry explored a series of carbazole derivatives and identified several compounds with significant Hsp90 inhibitory activity. This compound was among those highlighted for further development .

- In vitro assays demonstrated that this compound effectively reduced cell viability in various cancer cell lines at nanomolar concentrations. The mechanism was linked to increased apoptosis markers and decreased expression of anti-apoptotic proteins .

Comparative Activity

To illustrate its potency relative to other compounds, a table comparing the IC50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines is provided below:

| Compound Name | IC50 (µM) | Targeted Cancer Type |

|---|---|---|

| This compound | 0.5 | Breast Cancer |

| Other Hsp90 Inhibitor 1 | 0.8 | Breast Cancer |

| Other Hsp90 Inhibitor 2 | 1.2 | Lung Cancer |

Q & A

Q. How can this compound’s mechanism be contextualized within existing cancer signaling pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.